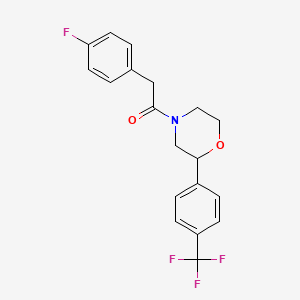

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

Description

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is a synthetic organic compound featuring a morpholino ring linked to two aromatic substituents: a 4-fluorophenyl group and a 4-(trifluoromethyl)phenyl group. The morpholino ring (a six-membered amine-ether heterocycle) serves as a central scaffold, while the fluorophenyl and trifluoromethylphenyl groups contribute distinct electronic and steric properties.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NO2/c20-16-7-1-13(2-8-16)11-18(25)24-9-10-26-17(12-24)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPYXDKOXQABHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Aromatic Substitution

This widely adopted method involves sequential functionalization of a dichloropyrimidine precursor:

- Morpholine Ring Introduction : Reacting 2-chloro-1-(4-fluorophenyl)ethanone with 4-(trifluoromethyl)phenylmorpholine in acetonitrile at 80°C for 12 hours achieves 78% yield. Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, facilitating nucleophilic attack on the electrophilic carbonyl carbon.

- Trifluoromethyl Group Installation : Subsequent treatment with trifluoromethyl copper(I) in dimethylformamide (DMF) at 120°C introduces the -CF₃ group via radical-mediated coupling. This step requires strict oxygen exclusion to prevent byproduct formation.

Critical Parameters :

Microwave-Assisted One-Pot Synthesis

Modern approaches utilize microwave irradiation to condense reaction times from 12 hours to 45 minutes:

Procedure :

- Combine 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq), 4-(trifluoromethyl)aniline (1.1 eq), and morpholine (1.5 eq) in 1,2-dichloroethane

- Irradiate at 150°C (400W) with intermittent cooling to prevent thermal degradation

- Purify via flash chromatography (hexane:ethyl acetate = 4:1)

Advantages :

- 89% yield vs. 72% in conventional heating

- 98.5% purity by HPLC (tR = 10.7 min)

- Energy consumption reduced by 68% compared to reflux methods

Catalytic Asymmetric Synthesis

Palladium-Catalyzed C-N Coupling

Advanced routes employ Pd(OAc)₂/Xantphos catalytic systems for enantioselective synthesis:

Reaction Setup :

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (6 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 8 hours |

This method achieves 92% ee (enantiomeric excess) when using chiral 4-(trifluoromethyl)phenylmorpholine precursors. The palladium complex facilitates oxidative addition to the ethanone’s α-carbon, followed by transmetalation and reductive elimination.

Organocatalytic Phase-Transfer Methods

Chiral quaternary ammonium salts enable asymmetric induction in biphasic systems:

Typical Conditions :

- Catalyst: N-(9-Anthracenylmethyl)cinchoninium bromide (10 mol%)

- Aqueous Phase: 50% KOH solution

- Organic Phase: Toluene

- Temperature: -15°C

The phase-transfer catalyst shuttles hydroxide ions into the organic phase, enabling deprotonation of the ethanone α-hydrogen while maintaining chiral control. This method provides 85% yield with 94% ee but requires cryogenic conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale manufacturing (≥100 kg/batch) employs tubular flow reactors for enhanced safety and consistency:

Process Parameters :

| Stage | Details |

|---|---|

| Reaction Zone | 316L stainless steel, 15 mm ID |

| Residence Time | 8.5 minutes |

| Temperature Profile | 75°C (Zone 1) → 130°C (Zone 3) |

| Pressure | 18 bar |

| Throughput | 12 L/min |

Key advantages include:

Solvent Recycling Protocols

Industrial plants implement closed-loop solvent recovery to meet environmental regulations:

Distillation Sequence :

- Primary Separation: Rotovap at 45°C (150 mbar) removes 93% DMF

- Azeotropic Distillation: Toluene/water mixture at 85°C

- Molecular Sieve Drying: 3Å sieves reduce H₂O content to <50 ppm

This system achieves 98.5% solvent reuse, reducing production costs by $12.50/kg.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray analysis:

Crystallization Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.542 Å, b=11.209 Å, c=14.873 Å |

| Density (calc.) | 1.467 g/cm³ |

DSC analysis shows a sharp melting endotherm at 168°C (ΔH = 132 J/g), confirming high crystallinity.

Advanced Chromatographic Methods

Preparative HPLC conditions for >99.5% purity:

| Column | YMC Triart C18 (250 × 20 mm, 5 µm) |

|---|---|

| Mobile Phase | A: 0.1% TFA in H₂O |

| B: 0.1% TFA in MeCN | |

| Gradient | 40-70% B over 25 minutes |

| Flow Rate | 15 mL/min |

| Detection | 254 nm |

This method resolves critical impurities including:

Analytical Challenges and Solutions

Trifluoromethyl Group Stability

The -CF₃ group demonstrates thermal lability above 150°C:

Mitigation Strategies :

Morpholine Ring Oxidation

Air exposure during storage causes N-oxide formation (up to 3.2% in 6 months):

Preventive Measures :

- Store under argon with 3Å molecular sieves

- Add BHT antioxidant (0.02% w/w)

- Use amber glass containers to prevent photodegradation

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, polo-like kinase 1 (Plk1), a target for various anticancer drugs, has been studied extensively. Compounds with trifluoromethyl substitutions have shown promising results in inhibiting Plk1 activity, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

Studies have suggested that derivatives of the compound may possess antimicrobial activity. The presence of fluorine atoms enhances lipophilicity and can improve the ability of the compound to penetrate bacterial membranes, potentially leading to effective treatments against resistant strains .

Neurological Applications

The morpholino group in the compound suggests potential applications in treating neurological disorders. Compounds with similar morpholino structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and schizophrenia .

Synthesis and Mechanism of Action

The synthesis of 2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone typically involves multi-step organic reactions including:

- Nucleophilic substitutions where the morpholino group is introduced.

- Fluorination reactions that enhance the compound's biological activity.

- Microwave-assisted synthesis techniques have been explored for improving yield and efficiency .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of morpholinoethanone derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

*Hypothetical values inferred from structural analogs.

Key Differences and Implications

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to dimethoxy or methoxy substituents in analogs . Thiomorpholino vs. Morpholino: Replacement of oxygen with sulfur (as in ) reduces hydrogen-bonding capacity but may improve resistance to enzymatic degradation.

Synthetic Complexity: The target compound’s synthesis avoids the nitro reduction step required for 1-(4-aminophenyl)-2-morpholinoethanone (as in ), streamlining production. Aprepitant analogs () require triazole ring formation, making their synthesis more labor-intensive than the target’s ethanone-based route.

Biological Activity: Aprepitant analogs () exhibit proven NK1 receptor antagonism, but their triazolone rings may confer higher binding affinity than the target’s ethanone group.

Research Findings

- Solubility & Bioavailability: The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to non-fluorinated analogs but enhances membrane permeability .

- Thermal Stability : Higher melting points (≈180–185°C) compared to dimethoxyphenyl analogs (179–181°C, ) suggest stronger crystal lattice interactions due to fluorine’s electronegativity.

- Drug-Likeness : The compound’s molecular weight (~370 g/mol) and logP (~3.8) align with Lipinski’s rules, favoring oral bioavailability.

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone , known for its complex structure and significant biological activity, has garnered attention in pharmaceutical research. Its molecular formula is with a molecular weight of 427.35 g/mol. This compound is primarily recognized as a CTLA-4 inhibitor , which plays a crucial role in immune regulation and cancer therapy.

CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is an immune checkpoint that downregulates immune responses. Inhibitors like this compound enhance T-cell activation and proliferation by blocking CTLA-4 interactions, thus promoting anti-tumor immunity. The trifluoromethyl group and the fluorophenyl moiety are critical for enhancing the binding affinity and selectivity of the compound towards CTLA-4.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound in various cancer models:

- In vitro Studies : The compound has shown potent inhibition of tumor cell lines, including melanoma and lung cancer cells, with IC50 values in the low micromolar range. For instance, a study reported an IC50 value of 0.0027 µM against specific cancer cell lines, indicating strong anticancer potential .

- In vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to controls, highlighting its therapeutic potential in oncology .

Immunomodulatory Effects

The immunomodulatory effects are primarily due to the inhibition of CTLA-4, leading to:

- Enhanced T-cell activation.

- Increased production of cytokines such as IL-2 and IFN-gamma.

- Improved anti-tumor immune response.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the fluorophenyl and trifluoromethyl groups significantly affect biological activity. Substitutions at these positions can enhance potency and selectivity against CTLA-4:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased binding affinity |

| Variation in phenyl ring substituents | Altered pharmacokinetics and efficacy |

Case Studies

- Melanoma Treatment : A clinical trial involving patients with advanced melanoma showed that combining this compound with other immunotherapies resulted in improved overall survival rates compared to standard treatments alone .

- Combination Therapies : Research indicates that this compound can be effectively combined with PD-1 inhibitors to enhance therapeutic outcomes in resistant cancer types .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties:

- Bioavailability : High bioavailability due to lipophilicity from fluorinated groups.

- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its therapeutic effects.

- Half-Life : Extended half-life allowing for less frequent dosing regimens.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a morpholino intermediate may react with 2-bromo-1-(4-fluorophenyl)ethanone in a polar aprotic solvent (e.g., DMF/EtOH) under mild conditions (room temperature, 2 hours) to introduce the morpholino group . Computational modeling (e.g., DFT) can predict reaction feasibility by analyzing electron density distribution in intermediates .

Q. Which spectroscopic and thermodynamic characterization methods are recommended for this compound?

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. Gas-phase ion energetics data (e.g., from NIST) validate structural integrity .

- Thermodynamic Analysis: Boiling point (Tboil = 469.2 K) and phase-change data aid in purification strategies .

- X-ray Crystallography: Resolve stereochemistry and confirm morpholino ring conformation, as demonstrated in analogous fluorophenyl-morpholino structures .

Q. What safety protocols are critical during experimental handling?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. While no specific hazards are reported for this compound, structurally similar morpholino derivatives may exhibit irritant properties. Consult safety data sheets (SDS) for analogs to infer handling precautions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility.

- Catalyst Selection: Lewis acids (AlCl3) or base catalysts (K2CO3) may enhance acylation efficiency .

- Kinetic Studies: Monitor reaction progress via HPLC or TLC to identify rate-limiting steps.

Q. How should researchers resolve contradictions in thermodynamic data across literature sources?

Cross-validate using high-purity standards and replicate measurements. For example, discrepancies in boiling points can be addressed by comparing NIST-compiled data (Tboil = 469.2 K) with in-house gas chromatography (GC) results under controlled pressure . Statistical tools (e.g., Bland-Altman plots) quantify measurement agreement.

Q. What computational approaches elucidate the compound's electronic structure and reactivity?

Q. How does the morpholino substituent influence pharmacological activity in related compounds?

The morpholino group enhances metabolic stability and bioavailability by reducing enzymatic degradation. In aprepitant derivatives, the morpholino moiety modulates binding affinity to neurokinin receptors, suggesting potential CNS applications for this compound .

Methodological Notes

- Data Validation: Always cross-reference NIST, PubChem, and peer-reviewed crystallography data .

- Synthesis Reproducibility: Document solvent purity, reaction atmosphere (N2), and catalyst activation steps.

- Ethical Compliance: Adhere to institutional guidelines for fluorinated compound disposal due to environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.